3-Bromo-1-[(2,4-difluorophenyl)methyl]piperidin-2-one
Overview
Description
3-Bromo-1-[(2,4-difluorophenyl)methyl]piperidin-2-one is a useful research compound. Its molecular formula is C12H12BrF2NO and its molecular weight is 304.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactivity and Interactions
- Piperidine reacts with 3-bromo-3-buten-2-one, forming a mixture including 3,4-dipiperidinobutan-2-one and 3-piperidino-3-buten-2-one, showcasing its reactivity and potential in forming various derivatives (Rulev et al., 2003).
Structural Analysis and Crystallography
- The compound 4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidinium picrate, closely related to the requested compound, provides insights into complex crystal structures involving piperidine derivatives and their interactions with other molecules (Jasinski et al., 2009).
Asymmetric Synthesis
- Asymmetric synthesis of various 3-substituted piperidines, derived from lactam via bromo derivatives, demonstrates the potential of bromo-substituted piperidines in producing enantiomerically pure forms, which are significant in medicinal chemistry (Micouin et al., 1994).
Application in Synthesizing Novel Compounds
- A study on the synthesis of 2′-amino-4′-fluoro-4-[4-hydroxy-4-(3-trifluoromethylphenyl)piperidino-2-14C] - butyrophenone, a neuroleptic agent, demonstrates the application of piperidine derivatives in creating new pharmaceutical compounds (Nakatsuka et al., 1981).
Application in Materials Chemistry
- The study of thiophene derivatives' reactions with piperidine, specifically involving bromo-substituted compounds, contributes to understanding reactions in materials chemistry and the formation of complex organic structures (Spinelli et al., 1968).
Synthesis of Diverse Chemical Structures
- Research on the synthesis of partially hydrogenated carbazoles via bromination and dehydrobromination processes involving piperidine derivatives, highlights the compound's role in synthesizing complex organic structures (Gataullin et al., 2007).
Properties
IUPAC Name |
3-bromo-1-[(2,4-difluorophenyl)methyl]piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrF2NO/c13-10-2-1-5-16(12(10)17)7-8-3-4-9(14)6-11(8)15/h3-4,6,10H,1-2,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNXVDXLFSMGPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC2=C(C=C(C=C2)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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